1-(3-Chlorophenyl)pyrazole 1-(3-Chlorophenyl)pyrazole
Brand Name: Vulcanchem
CAS No.: 57211-65-1
VCID: VC7918533
InChI: InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
SMILES: C1=CC(=CC(=C1)Cl)N2C=CC=N2
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

1-(3-Chlorophenyl)pyrazole

CAS No.: 57211-65-1

Cat. No.: VC7918533

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)pyrazole - 57211-65-1

Specification

CAS No. 57211-65-1
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 1-(3-chlorophenyl)pyrazole
Standard InChI InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Standard InChI Key UKTWBTORFIIARB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C=CC=N2
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C=CC=N2

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-(3-Chlorophenyl)pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) fused to a 3-chlorophenyl group. The chlorine atom at the meta position of the benzene ring influences the compound’s electronic properties, enhancing its reactivity in substitution reactions. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
Physical StateLiquid
AppearanceYellow to pale yellow oil
Storage Conditions20–22°C in a sealed container

The compound’s liquid state at room temperature suggests relatively weak intermolecular forces, consistent with its non-polar aromatic structure .

Spectroscopic and Analytical Data

While detailed spectroscopic data (e.g., NMR, IR) for 1-(3-Chlorophenyl)pyrazole is limited in publicly available literature, analogous pyrazole derivatives exhibit characteristic absorption bands in IR spectra corresponding to C-N stretching (~1,550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of similar compounds typically show aromatic proton resonances in the δ 6.7–7.9 ppm range and carbon signals for the pyrazole ring between δ 140–160 ppm .

Synthesis and Manufacturing

Traditional Synthesis Methods

Conventional synthesis routes for pyrazole derivatives often involve cyclocondensation reactions. For 1-(3-Chlorophenyl)pyrazole, a standard approach includes:

  • Hydrazine Cyclization: Reacting 3-chlorophenylhydrazine with a 1,3-diketone precursor under acidic conditions.

  • Reflux Conditions: Heating the reaction mixture under reflux for several hours to facilitate ring closure .

These methods, while effective, suffer from long reaction times (6–12 hours) and moderate yields (60–75%) .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior synthetic strategy, reducing reaction times from hours to minutes. A reported protocol involves:

  • Reactants: β-Diketone derivatives and 3-chlorophenylhydrazine hydrochloride.

  • Conditions: Irradiation at 600 W for 3 minutes in a household microwave oven.

  • Yield: 86% with a melting point of 214°C for the crystalline product .

This method enhances reaction efficiency by leveraging microwave-induced dipole polarization, which accelerates molecular collisions and energy transfer .

Comparative Analysis of Synthesis Methods

ParameterTraditional MethodMicrowave Method
Reaction Time6–12 hours3 minutes
Yield60–75%86%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Applications in Scientific Research

Pharmaceutical Intermediates

Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric compatibility with imidazole and other heterocycles. Although direct studies on 1-(3-Chlorophenyl)pyrazole’s biological activity are scarce, structurally related compounds exhibit:

  • Anticancer Properties: Pyrazole analogs inhibit kinase enzymes (e.g., JAK2, EGFR) involved in tumor proliferation.

  • Antimicrobial Activity: Chlorinated pyrazoles demonstrate efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.

Materials Science

The compound’s aromatic and electron-deficient structure makes it a candidate for:

  • Coordination Chemistry: As a ligand for transition metal complexes (e.g., Cu(II), Pd(II)) used in catalysis .

  • Polymer Additives: Enhancing thermal stability in polyurethanes and epoxy resins .

Future Research Directions

Biological Activity Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include:

  • Kinase Inhibition Assays: Screening against cancer-related protein kinases.

  • Antimicrobial Screening: Testing against multidrug-resistant bacterial strains.

Green Chemistry Applications

Exploring solvent-free microwave synthesis and biocatalytic routes could further optimize production sustainability.

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